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molecular formula C8H17NO3 B8332307 3,4,4-Trimethoxypiperidine

3,4,4-Trimethoxypiperidine

Cat. No. B8332307
M. Wt: 175.23 g/mol
InChI Key: PNENYZUTVKQZMH-UHFFFAOYSA-N
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Patent
US07700624B2

Procedure details

The title compound was prepared by taking tert-butyl 3,4,4-trimethoxypiperidine-1-carboxylate (424 mg, 0.00154 mol) in Methylene chloride (10 mL, 0.2 mol) and adding Trifluoroacetic Acid (1 mL, 0.02 mol). The reaction was stirred for 3 h. The solvent was removed in vacuo and the crude taken to the next step (270 mg, 99%). MS calculated for C8H17NO3: (M+H) 176; found 176.1.
Name
tert-butyl 3,4,4-trimethoxypiperidine-1-carboxylate
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]1[C:8]([O:11][CH3:12])([O:9][CH3:10])[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4]1.C(Cl)Cl.FC(F)(F)C(O)=O>>[CH3:1][O:2][CH:3]1[C:8]([O:11][CH3:12])([O:9][CH3:10])[CH2:7][CH2:6][NH:5][CH2:4]1

Inputs

Step One
Name
tert-butyl 3,4,4-trimethoxypiperidine-1-carboxylate
Quantity
424 mg
Type
reactant
Smiles
COC1CN(CCC1(OC)OC)C(=O)OC(C)(C)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1CNCCC1(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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